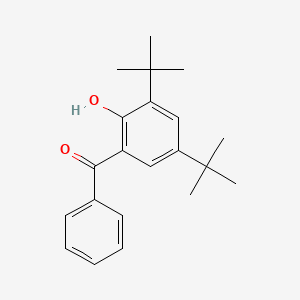![molecular formula C9H14S6 B14687972 1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane CAS No. 33145-04-9](/img/structure/B14687972.png)
1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,8,12,13,15-Hexathiadispiro[5053]pentadecane is a complex organic compound characterized by its unique spirocyclic structure containing multiple sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane typically involves the cyclization of precursor molecules under specific conditions. One approach involves the intramolecular catalyzed cyclization of a keto-epoxide, which leads to the formation of the spirocyclic structure . Another method includes a Barton-type reaction of substituted hydroxy spiroacetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: May be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics
Mécanisme D'action
The mechanism by which 1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane exerts its effects is primarily through its interaction with molecular targets via its sulfur atoms. These interactions can involve the formation of disulfide bonds or coordination with metal ions, affecting various biochemical pathways. The spirocyclic structure also contributes to its stability and reactivity, making it a versatile compound in different chemical environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
13,15-Dioxadispiro[5.0.5.3]pentadecane-14-thione: Similar spirocyclic structure but with oxygen atoms instead of sulfur.
Pentadecane: A simpler hydrocarbon with no spirocyclic structure or sulfur atoms.
Hexadecane: Another hydrocarbon, similar to pentadecane but with one additional carbon atom.
Uniqueness
1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane is unique due to its multiple sulfur atoms and spirocyclic structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such characteristics are desired.
Propriétés
Numéro CAS |
33145-04-9 |
|---|---|
Formule moléculaire |
C9H14S6 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
1,5,8,12,13,15-hexathiadispiro[5.0.57.36]pentadecane |
InChI |
InChI=1S/C9H14S6/c1-3-10-8(11-4-1)9(15-7-14-8)12-5-2-6-13-9/h1-7H2 |
Clé InChI |
QJDUURLJXBKHBI-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(C3(SCCCS3)SCS2)SC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



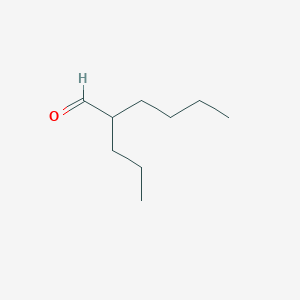
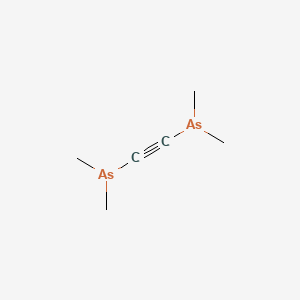
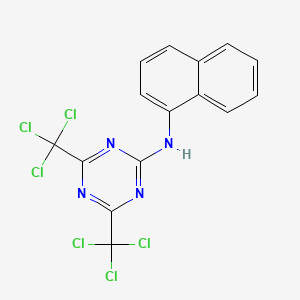

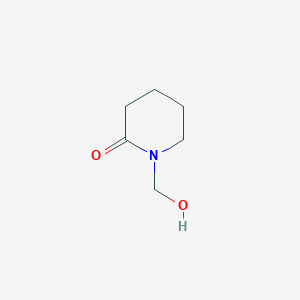
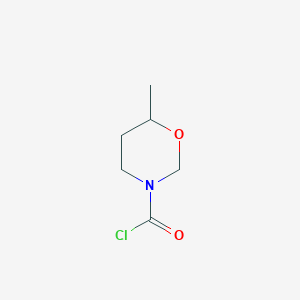
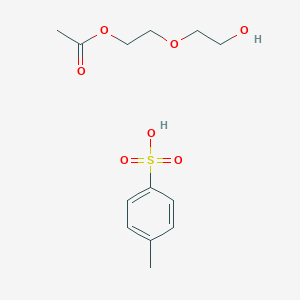

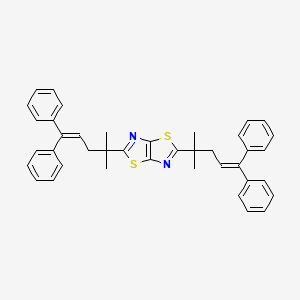
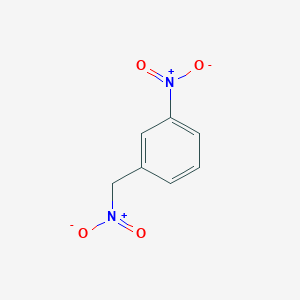

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)
